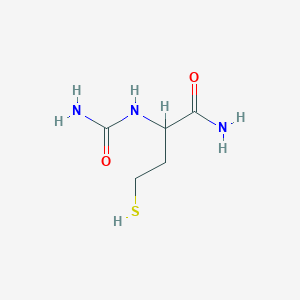
2-(Carbamoylamino)-4-sulfanylbutanamide
描述
2-(Carbamoylamino)-4-sulfanylbutanamide is a synthetic organic compound characterized by a butanamide backbone with a carbamoylamino (-NH-CONH₂) group at the C2 position and a sulfanyl (-SH) group at the C4 position.
属性
IUPAC Name |
2-(carbamoylamino)-4-sulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2S/c6-4(9)3(1-2-11)8-5(7)10/h3,11H,1-2H2,(H2,6,9)(H3,7,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLWLHAUHAAIQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(C(=O)N)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Carbamoylamino)-4-sulfanylbutanamide typically involves the reaction of a carbamoyl chloride with a thiol-containing amine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be summarized as follows:
R-NH-COCl+HS-R’→R-NH-CO-NH-R’+HCl
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The sulfanyl group in this compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted carbamoyl derivatives.
科学研究应用
2-(Carbamoylamino)-4-sulfanylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(Carbamoylamino)-4-sulfanylbutanamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function. This can result in the inhibition of enzyme activity or alteration of signaling pathways, depending on the specific target.
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 2-(Carbamoylamino)-4-sulfanylbutanamide and related compounds:
Key Observations:
Positional Isomerism: Unlike 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid (sulfanyl at C2, oxo at C4; ), the target compound places sulfanyl at C4, which may enhance steric accessibility for interactions with biological targets .
Phenyl vs.
Metabolite Analog : The carnitine derivative in shares a sulfanyl group but incorporates a larger, zwitterionic structure, highlighting the diversity of sulfanyl-containing biomolecules .
Pharmacological and Industrial Relevance
- Compounds : The 2005 J. Med. Chem. study describes derivatives with aryl and oxo groups, which exhibited inhibitory activity against metalloenzymes (e.g., matrix metalloproteinases) due to zinc chelation by the sulfanyl group .
- Compound : Commercially available from suppliers like Enamine and TRC, this phenyl-substituted analog is used in peptide synthesis and as a building block for ureido-based drugs .
- Metabolite : The sulfanyl-carnitine derivative suggests a role in mitochondrial fatty acid oxidation, though its exact mechanism remains under investigation .
Stability and Reactivity
- The sulfanyl group in this compound may confer susceptibility to oxidation, forming disulfide bonds under physiological conditions. This contrasts with the more stable carboxymethyl sulfanyl group in compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


